molecular formula C11H17N3O B1437100 3-[Benzyl(methyl)amino]propanohydrazide CAS No. 187834-93-1

3-[Benzyl(methyl)amino]propanohydrazide

Cat. No.: B1437100
CAS No.: 187834-93-1
M. Wt: 207.27 g/mol
InChI Key: WWTODVZRZXGXQF-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]propanohydrazide is a β-amino acid hydrazide derivative characterized by a propanohydrazide backbone substituted with benzyl and methyl groups at the nitrogen atom. Hydrazides are widely studied for their ability to undergo heterocyclization, forming biologically active compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles .

Properties

IUPAC Name

3-[benzyl(methyl)amino]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(8-7-11(15)13-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTODVZRZXGXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NN)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 3-Aminopropanol Derivatives

A common approach is to begin with 3-aminopropanol, which undergoes protection and functionalization steps:

  • Step 1: Amidation/Protection
    3-Aminopropanol reacts with chloroformic acid benzyl ester (benzyl chloroformate) in the presence of triethylamine and dichloromethane at low temperature (0–10 °C) to form N-carbobenzoxy-3-aminopropanol. This step protects the amino group as a carbobenzoxy (Cbz) derivative, facilitating subsequent reactions. The reaction is typically stirred for 2 hours and the product is purified by washing with acid and salt solutions.

  • Step 2: Oxidation to Aldehyde
    The protected amino propanol is then oxidized to the corresponding aldehyde using a system of chlorine bleach, 2,2,6,6-tetramethylpiperidine oxide, and potassium bromide under controlled pH (8.0–9.5) in a biphasic solvent system (methylene dichloride and water). This step affords N-carbobenzoxy-3-aminopropionaldehyde, an important intermediate for further transformations.

Formation of Hydrazide Functionality

  • Hydrazinolysis of Esters
    Hydrazide derivatives are commonly prepared by reacting ester precursors with hydrazine hydrate under reflux conditions in ethanol. This reaction converts esters into hydrazides efficiently, with yields reported around 88% in related quinoxaline hydrazide syntheses.

  • Direct Hydrazide Formation
    For 3-[Benzyl(methyl)amino]propanohydrazide, the hydrazide group can be introduced by reacting the corresponding ester or acid chloride with hydrazine hydrate, followed by purification steps such as crystallization.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Amidation (Cbz protection) 3-Aminopropanol, benzyl chloroformate, triethylamine, DCM 0–10 2 High Low temperature to prevent side reactions
Oxidation to aldehyde Chlorine bleach, 2,2,6,6-tetramethylpiperidine oxide, KBr, pH 8–9.5, DCM/H2O Room temp 1–3 High Biphasic system for controlled oxidation
Hydrazinolysis Hydrazine hydrate, ethanol reflux Reflux (~78) 4 ~88 Converts ester to hydrazide
Alkylation (methyl/benzyl) Alkyl halides, base (NaH, KH), catalyst (Zn, Ni) 30–110 1–36 Variable Catalyst choice affects selectivity

Research Findings and Practical Considerations

  • The use of carbobenzoxy protection facilitates selective reactions on the amino group without affecting the hydroxyl or hydrazide functionalities.
  • Oxidation using mild conditions with chlorine bleach and stable catalysts allows for high purity aldehyde intermediates suitable for further functionalization.
  • Hydrazinolysis under reflux in ethanol is a straightforward and high-yielding method to obtain hydrazides from esters.
  • Catalytic alkylation methods reduce the need for harsh conditions and expensive reagents, improving cost-effectiveness and scalability.
  • Purification typically involves acid-base washes and crystallization to achieve high purity products suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Purpose
1 N-Carbobenzoxy-3-aminopropanol 3-Aminopropanol, benzyl chloroformate, triethylamine, DCM, 0–10 °C Amino group protection
2 N-Carbobenzoxy-3-aminopropionaldehyde Chlorine bleach, 2,2,6,6-tetramethylpiperidine oxide, KBr, pH 8–9.5, DCM/H2O Oxidation of alcohol to aldehyde
3 This compound (final) Hydrazine hydrate, ethanol reflux; methylation/benzylation with alkyl halides, base, catalyst Hydrazide formation and N-alkylation

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-[Benzyl(methyl)amino]propanohydrazide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Proteomics Research: The compound is used as a biochemical tool to study protein interactions and functions.

    Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Researchers use it to investigate cellular processes and molecular mechanisms.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]propanohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Phenylamino)propanohydrazide

  • Structure: Lacks the benzyl and methyl groups, featuring a phenylamino substituent instead.
  • Reactivity: Undergoes cyclization with HCl or POCl₃ to form 1,3,4-oxadiazoles (e.g., compound 11 and 12 in ), whereas 3-[benzyl(methyl)amino]propanohydrazide’s steric hindrance may alter cyclization pathways .
  • Biological Activity: Oxadiazole derivatives from 3-(phenylamino)propanohydrazide show moderate antimicrobial activity, but the benzyl/methyl substitution in the target compound could enhance potency due to increased hydrophobicity .

Benzotriazole-Substituted Hydrazides (e.g., 3-(1H-Benzotriazol-1-yl)-N′-substituted propanehydrazides)

  • Structure : Benzotriazole replaces the benzyl/methyl group, introducing a planar aromatic system.
  • Applications: These derivatives are used as intermediates in metal-catalyzed C–H bond functionalization (e.g., ). The benzotriazole moiety acts as a directing group, whereas this compound’s tertiary amine may serve a similar role but with different electronic effects .
  • Stability : Benzotriazole derivatives exhibit higher thermal stability due to aromatic conjugation, whereas the target compound’s aliphatic substituents may reduce stability under harsh conditions .

N-Substituted β-Alanine Hydrazides (e.g., 3-{2-(N¹-alkylidenehydrazinocarbonyl)ethylamino}propanohydrazide)

  • Structure : Features alkoxyaryl and alkylidene groups, providing distinct electronic and steric profiles.
  • Isomerism: These compounds exist as E/Z isomers due to the hydrazone linkage, a property less pronounced in this compound, which lacks a hydrazone bond .
  • Activity : Demonstrated antioxidant and antimicrobial effects, suggesting that the target compound’s benzyl group might similarly enhance activity through hydrophobic interactions with biological targets .

Pharmacophore Mapping

  • Hypo-1 pharmacophore models () highlight the importance of hydrogen-bond acceptors (HBAs) and hydrophobic regions for HIV reverse transcriptase inhibition. The benzyl group in this compound could align with hydrophobic pharmacophore features, similar to the methoxyaryl groups in active triazole derivatives .

Biological Activity

3-[Benzyl(methyl)amino]propanohydrazide is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 187834-93-1
  • Molecular Formula : C11H16N4O

The compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives. Its structure allows for interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function through:

  • Enzyme Inhibition : The hydrazide moiety can interact with active sites of enzymes, potentially inhibiting their activity.
  • Signal Transduction Modulation : It may influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related hydrazone derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Hydrazone AA375 (melanoma)15
Hydrazone BHT-29 (colon)10
This compoundTBDTBDTBD

These findings suggest that the compound could possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

Preliminary studies have suggested that compounds with hydrazide functional groups may exhibit antimicrobial properties. The exact mechanism is not fully understood but could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Synthesis and Evaluation : In a study evaluating various substituted hydrazones, derivatives similar to this compound were synthesized and tested for their biological activities. The results indicated promising anticancer effects, particularly against colon adenocarcinoma cell lines .
  • Inhibition Studies : Another research focused on the inhibition of specific enzymes involved in cancer progression. Compounds resembling this compound were shown to inhibit key enzymes at low concentrations, suggesting potential therapeutic applications in cancer treatment.

Biochemical Pathways

The compound's interactions within biochemical pathways are crucial for understanding its effects. It may influence:

  • Metabolic Enzyme Activity : By modulating the activity of enzymes involved in metabolic pathways, it could alter the concentration of metabolites critical for cancer cell survival.
  • Cellular Signaling : The ability to affect signaling cascades can lead to changes in gene expression associated with cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[Benzyl(methyl)amino]propanohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide derivatives are often prepared by reacting hydrazine with esters or acyl chlorides. Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Reaction progress should be monitored using TLC or HPLC, with purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the benzyl, methyl, and hydrazide moieties (e.g., δ 2.8–3.5 ppm for N–CH3_3 and δ 7.2–7.5 ppm for aromatic protons) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm^{-1 (N–H stretch) validate the hydrazide group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z calculated for C11_{11}H16_{16}N3_3O) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted at pH 3–9 using buffered solutions. Hydrazides are prone to hydrolysis under acidic or alkaline conditions. Monitor degradation via UV-Vis spectroscopy (absorbance at 250–300 nm) and quantify intact compound using HPLC with a C18 column (mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of the hydrazide group in this compound?

  • Methodological Answer : The hydrazide group (–NH–NH2_2) acts as a bifunctional nucleophile. Density Functional Theory (DFT) calculations can model electron density distributions and reactive sites (e.g., lone pairs on N atoms). Experimental validation involves kinetic studies with electrophiles (e.g., aldehydes or ketones), tracking reaction rates via 1^1H NMR .

Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinities. Use crystal structures of target proteins (e.g., from the PDB database) and optimize ligand conformers with Gaussian08. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} measurements) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Perform a full factorial design (e.g., varying catalysts, solvents, and temperatures) to identify critical factors. Use ANOVA for statistical analysis. Cross-validate results with independent replicates and compare with literature protocols (e.g., discrepancies may arise from impurity profiles or unoptimized workup steps) .

Q. How does the compound’s structure influence its application in Schiff base or coordination chemistry?

  • Methodological Answer : The hydrazide group enables Schiff base formation with carbonyl compounds. Synthesize derivatives (e.g., with aromatic aldehydes) and characterize via single-crystal X-ray diffraction. Study coordination behavior with transition metals (e.g., Cu2+^{2+} or Fe3+^{3+}) using UV-Vis and cyclic voltammetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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